The first paper discusses a series of 1-amino-3-aryloxy-2-propanols, which have been synthesized and evaluated for their cardioselective beta-adrenergic blocking properties. The introduction of a (3,4-dimethoxyphenethyl)amino group has led to the most cardioselective agents within this series. The mechanism of action for these compounds involves the selective inhibition of beta-adrenergic receptors in the heart, which can reduce heart rate and blood pressure, making them potentially useful in the treatment of cardiovascular diseases1.
The compounds described in the first paper are primarily investigated for their application in cardiovascular medicine. One of the synthesized compounds, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, was selected for clinical trials due to its optimal potency and selectivity as a beta-blocker. This suggests potential use in the management of conditions such as hypertension and arrhythmias1.
The second paper explores the selective deprotection of propargyl carbonates in the presence of propargyl carbamates using benzyltriethylammonium tetrathiomolybdate. This study provides a novel orthogonal protection strategy for the hydroxyl and amino functionalities of amino alcohols and aminophenols. The method allows for the selective deprotection of an alcohol group while leaving the amine protected, which is valuable in multi-step synthetic processes where functional group compatibility is crucial. This technique could be applied in the synthesis of complex molecules, including those related to "1-Propanol,3-(4-pyridinyloxy)-(9CI)"2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: